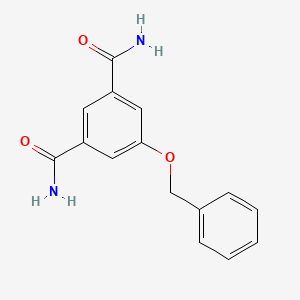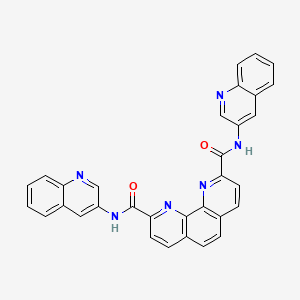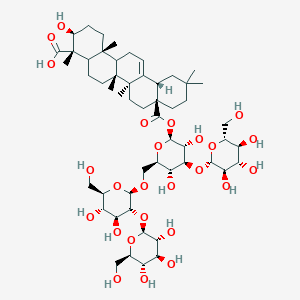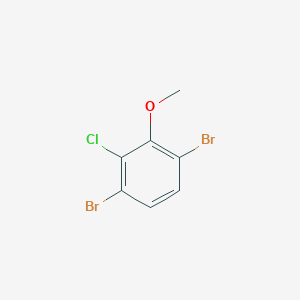
1,4-Dibromo-2-chloro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2-chloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5Br2ClO It is a derivative of benzene, substituted with two bromine atoms, one chlorine atom, and one methoxy group
Preparation Methods
The synthesis of 1,4-Dibromo-2-chloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-chloro-3-methoxybenzene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum chloride.
Industrial production methods may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,4-Dibromo-2-chloro-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of dehalogenated products.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex aromatic compounds.
Common reagents used in these reactions include butyllithium, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dibromo-2-chloro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 1,4-Dibromo-2-chloro-3-methoxybenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1,4-Dibromo-2-chloro-3-methoxybenzene can be compared with other similar compounds such as:
1,4-Dibromo-2-methoxybenzene: Lacks the chlorine atom, leading to different reactivity and applications.
2,5-Dibromoanisole: Similar structure but different substitution pattern, affecting its chemical properties and uses.
1,4-Dibromo-2-chlorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
174913-42-9 |
|---|---|
Molecular Formula |
C7H5Br2ClO |
Molecular Weight |
300.37 g/mol |
IUPAC Name |
1,4-dibromo-2-chloro-3-methoxybenzene |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
InChI Key |
VOVDZRSYJXLQDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B14076252.png)


![(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)

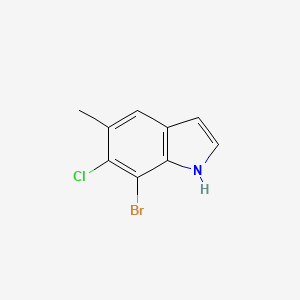
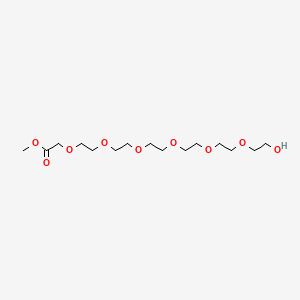
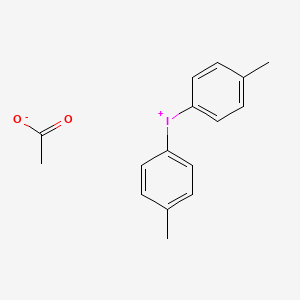
![1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B14076283.png)
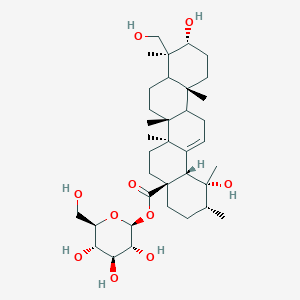
![Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14076291.png)
